4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorosulfonyl group, a carboxylic acid group, and two methyl groups attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the chlorosulfonation of a pyrazole derivative. One common method is the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions, usually at low temperatures, to prevent decomposition of the product. The resulting compound is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and pyrazole derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes or alkynes to form cyclic sulfonamide derivatives.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for the initial chlorosulfonation reaction.
Amines and Alcohols: Used in substitution reactions to form sulfonamide or sulfonate derivatives.
Water or Aqueous Base: Used in hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
Sulfonic Acid: Formed through hydrolysis.
Scientific Research Applications
4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This electrophilic nature allows it to react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effects of the chlorosulfonyl group, which increases the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzoic Acid: Similar in structure but with a benzoic acid moiety instead of a pyrazole ring.
Methyl 4-(Chlorosulfonyl)benzoate: Similar in structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to benzoic acid derivatives. The combination of the chlorosulfonyl group and the pyrazole ring makes it a versatile reagent in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
1365939-65-6 |
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Molecular Formula |
C6H7ClN2O4S |
Molecular Weight |
238.65 g/mol |
IUPAC Name |
4-chlorosulfonyl-1,5-dimethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7ClN2O4S/c1-3-5(14(7,12)13)4(6(10)11)8-9(3)2/h1-2H3,(H,10,11) |
InChI Key |
PGAIMINCJFLYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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